

JNJ-63533054 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072

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Application Notes and Protocols: JNJ-63533054

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, solution preparation, and experimental applications of **JNJ-63533054**, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).

Overview of JNJ-63533054

JNJ-63533054 is a synthetic organic small molecule that acts as a selective agonist for GPR139, an orphan receptor primarily expressed in the central nervous system, particularly in the habenula and striatum.[1][2][3] It is a valuable tool for investigating the physiological roles of GPR139. The compound is orally bioavailable and capable of crossing the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[4][5]

Chemical Properties:

- Molecular Formula: $C_{17}H_{17}ClN_2O_2$
- Molecular Weight: 316.78 g/mol
- CAS Number: 1802326-66-4

Solubility Data

The solubility of **JNJ-63533054** varies across different solvents. It exhibits high solubility in organic solvents like DMSO and DMF, but is practically insoluble in water. For in vivo applications, specific formulations are required to achieve stable solutions or suspensions.

Table 1: Solubility of **JNJ-63533054** in Common Solvents

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Reference(s)
DMSO	63	198.87	
≥ 50	≥ 157.84		
31.68	100		
30	~94.7		
DMF	30	~94.7	
Ethanol	6.34	20	
5	~15.8		
Water	< 0.1	Insoluble	

Table 2: Formulations for In Vivo Studies

Vehicle Composition	Concentration (mg/mL)	Application	Reference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5	General in vivo	
10% DMSO, 90% Corn Oil	≥ 2.5	General in vivo	
0.5% Hydroxypropyl methylcellulose (HPMC) in water	1 - 10	Oral Dosing (Suspension)	

Protocols for Solution and Suspension Preparation

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro)

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.

Materials:

- **JNJ-63533054** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the **JNJ-63533054** vial to room temperature before opening.
- Weigh the desired amount of **JNJ-63533054** powder in a sterile tube.

- Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of powder).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If precipitation or incomplete dissolution is observed, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath for 5-10 minutes.
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Note: Hygroscopic DMSO can significantly impact solubility; always use fresh, high-quality DMSO.

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Administration

This protocol provides a method for creating a vehicle-based solution for systemic administration in animal models.

Materials:

- **JNJ-63533054** DMSO stock solution (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL final volume):

- In a sterile tube, add 400 µL of PEG300.

- Add 100 μ L of a 25 mg/mL **JNJ-63533054** DMSO stock solution to the PEG300. Mix thoroughly by vortexing. This results in a 10% DMSO concentration.
- Add 50 μ L of Tween-80 to the mixture and mix again until the solution is clear and homogenous.
- Add 450 μ L of sterile saline to bring the total volume to 1 mL.
- Mix the final solution thoroughly. The final concentration of **JNJ-63533054** will be 2.5 mg/mL. The solution should be clear.

Protocol 3: Preparation of an Oral Suspension

For oral gavage studies, **JNJ-63533054** can be administered as a suspension.

Materials:

- **JNJ-63533054** powder
- 0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
- Mortar and pestle or homogenizer

Procedure:

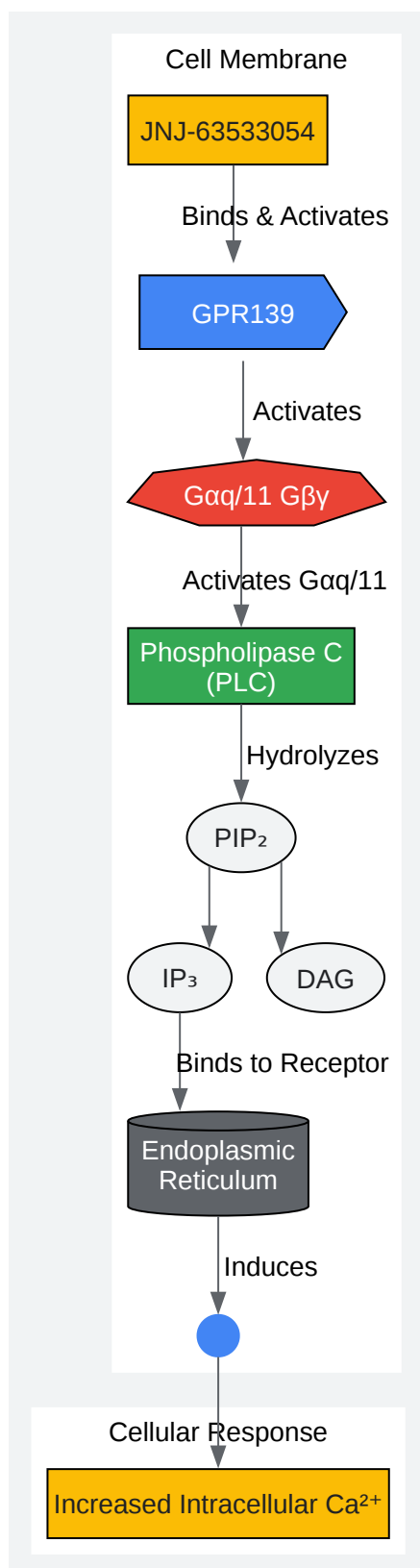
- Weigh the required amount of **JNJ-63533054** powder.
- Prepare the 0.5% HPMC vehicle by dissolving HPMC in sterile water.
- Add a small amount of the HPMC vehicle to the **JNJ-63533054** powder and triturate to form a smooth paste.
- Gradually add the remaining volume of the HPMC vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
- Prepare the suspension fresh on the day of the experiment and keep it under constant agitation to prevent settling.

Experimental Applications and Signaling Pathways

JNJ-63533054 is a selective agonist for GPR139. Its activation of the receptor has been shown to primarily initiate signaling through the Gαq/11 pathway, leading to downstream cellular responses.

GPR139 Signaling Pathway

Activation of GPR139 by **JNJ-63533054** leads to the dissociation of the Gαq/11 subunit from the Gβγ complex. Gαq/11, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a key measurable outcome of GPR139 activation. While GPR139 can also couple to Gai/o, the Gαq/11 pathway is considered its primary transducer.

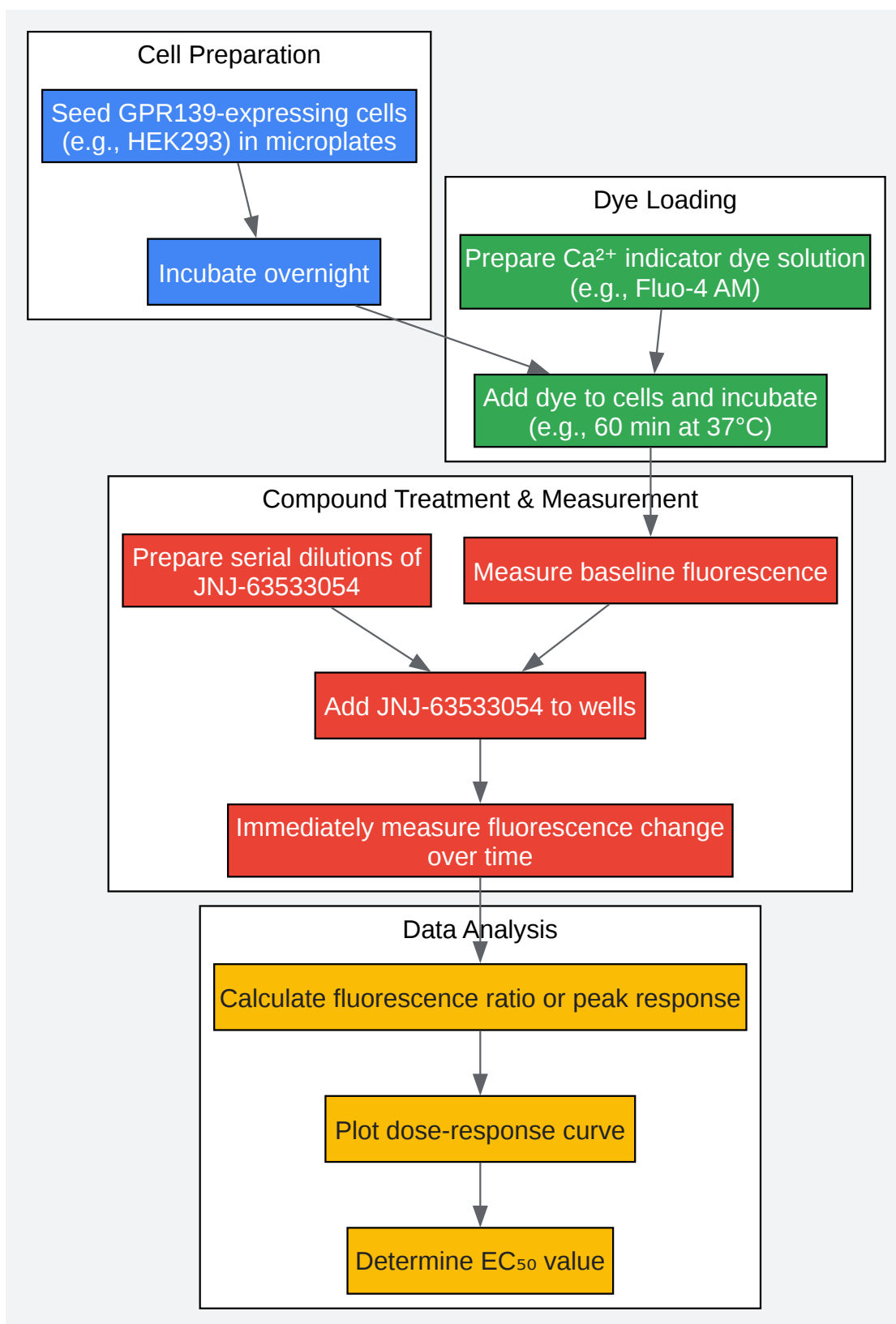


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Caption: GPR139 signaling cascade initiated by **JNJ-63533054**.

Experimental Workflow: Calcium Mobilization Assay

A common application for **JNJ-63533054** is to measure the increase in intracellular calcium in cells expressing GPR139.



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